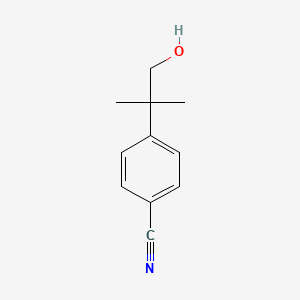
4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile
Cat. No. B8705216
M. Wt: 175.23 g/mol
InChI Key: BJZPEAMLPSMWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04310655
Procedure details


p-(1,1-Dimethyl-2-hydroxyethyl)bromobenzene, 148 g, 0.646 mole, was added to a 1 L flask fitted with a reflux condenser, magnetic stirrer and oil bath. Dimethylformamide, 350 mL, and cuprous cyanide, 69.4 g, 0.775 mole were then added to the flask. The heterogeneous mixture was heated to gentle reflux whereupon it became somewhat more homogeneous and would then easily stir. The mixture was heated at reflux for five hours. While still hot the mixture was cast into 1 L of water using 100 mL of hot DMF for washing out the flask. The precipitated residue was stirred by hand as well as possible, allowed to settle and the greater portion of the water decanted and discarded. A freshly prepared solution of ferric chloride, 340 g; conc. HCl, 85 mL; water, 510 mL was added to the residue to destroy copper complexes. The mixture was heated with good stirring at 60° to 70° C. for 20 to 30 minutes. The crude nitrile was then extracted with three 200 mL portions of benzene. The benzene extracts were combined and dried over anhydrous K2CO3 for 1/2 hour. Benzene was removed in a rotoevaporator to give a yellowish oil which crystallized easily when cooled to room temperature and scratched. The yield was about 102 g (90%), mp=70°-82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9](Br)=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4].O.[CH3:14][N:15](C=O)C>>[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:14]#[N:15])=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(C)C1=CC=C(C=C1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
[Compound]
|
Name
|
cuprous cyanide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
would then easily stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a reflux condenser, magnetic stirrer and oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The heterogeneous mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to gentle reflux whereupon it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for five hours
|
|
Duration
|
5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
for washing out the flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The precipitated residue was stirred by hand as well as possible,
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the greater portion of the water decanted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water, 510 mL was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy copper complexes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with good stirring at 60° to 70° C. for 20 to 30 minutes
|
|
Duration
|
25 (± 5) min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The crude nitrile was then extracted with three 200 mL portions of benzene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous K2CO3 for 1/2 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Benzene was removed in a rotoevaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellowish oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized easily when
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CO)(C)C1=CC=C(C=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
